![molecular formula C17H15N5O3 B2784725 3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-phenylazetidine-1-carboxamide CAS No. 1396844-00-0](/img/structure/B2784725.png)
3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-phenylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” has a molecular formula of C8H6N2O2 and a molecular weight of 162.14544 . Another related compound, “tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate”, has a molecular formula of C10H14N2O3 .
Molecular Structure Analysis
The molecular structure of “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” is available . For “tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate”, you can find its structure on ChemSpider .Physical And Chemical Properties Analysis
The compound “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” has a predicted boiling point of 489.6±45.0 °C, a predicted density of 1.300±0.06 g/cm3, and a predicted pKa of 4.36±0.20 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound exhibits potential antiviral properties, making it a subject of interest in virology research. Researchers have investigated its effects against various viral strains, including influenza, herpes simplex, and human immunodeficiency virus (HIV). Further studies are needed to elucidate its mechanism of action and optimize its antiviral efficacy .
Anticancer Potential
Preclinical studies suggest that “AKOS024531240” may inhibit cancer cell growth. It has been evaluated against different cancer types, such as breast, lung, and colon cancers. Researchers are exploring its impact on cell cycle regulation, apoptosis, and tumor progression. Clinical trials are necessary to validate its effectiveness and safety in cancer patients .
Antibacterial Properties
The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. It could be a valuable addition to the arsenal of antibiotics, especially in the context of multidrug-resistant bacterial strains. Researchers are investigating its mode of action and potential synergy with existing antibiotics .
Antifungal Effects
Preliminary studies indicate that “AKOS024531240” exhibits antifungal properties. It has been tested against common fungal pathogens, including Candida species and Aspergillus. Further research is needed to optimize its formulation and assess its efficacy in clinical settings .
Anti-Inflammatory Activity
The compound shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways and reduce cytokine production. Researchers are exploring its potential in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .
Calcium Channel Inhibition
“AKOS024531240” has been investigated for its ability to inhibit calcium channels. Calcium channels play crucial roles in cellular processes, and their dysregulation is associated with various diseases. Researchers are studying its impact on neuronal function, cardiovascular health, and smooth muscle contraction .
Eigenschaften
IUPAC Name |
3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13(7-4-8-18-15)14-20-16(25-21-14)11-9-22(10-11)17(24)19-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBBJCXPUPGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylazetidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.